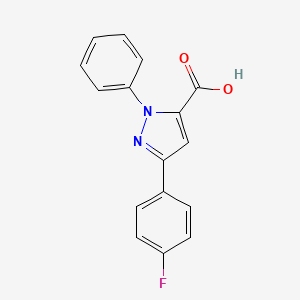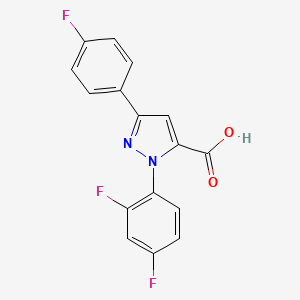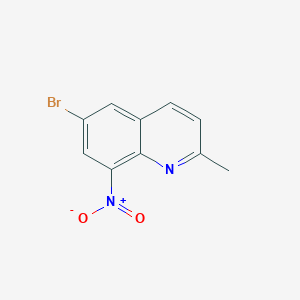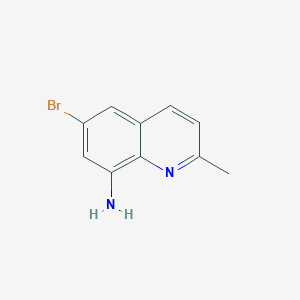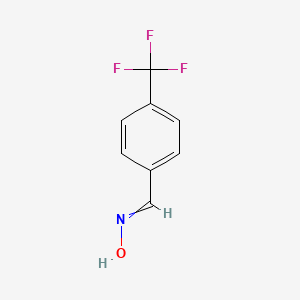
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Vue d'ensemble
Description
Benzaldehyde oximes are a class of organic compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of an oxime functional group attached to a benzaldehyde moiety. The oxime group is a functional group with the formula R1R2C=NOH, where R1 and R2 can be a variety of substituents, including the trifluoromethyl group in the case of 4-(trifluoromethyl)benzaldehyde oxime.
Synthesis Analysis
The synthesis of benzaldehyde oximes can be achieved through various methods. For instance, the synthesis of benzaldehyde by green oxidation from benzyl alcohol has been investigated, where potassium ferrate (K_2FeO_4) is used as an oxidant under environmentally friendly conditions . Although this study focuses on the synthesis of benzaldehyde itself, similar green chemistry approaches could potentially be applied to the synthesis of benzaldehyde oximes by introducing the appropriate oxime-forming reagents.
Molecular Structure Analysis
The molecular structure of benzaldehyde oximes, including their conformational and spectroscopic properties, can be analyzed using computational methods such as Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set . These studies can reveal the most probable geometries of the molecules and provide insights into their stability, which arises from hyper-conjugative interactions and charge delocalization as analyzed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
Benzaldehyde oximes undergo various chemical reactions, including photosensitized reactions that can lead to the formation of aldehydes and nitriles . The mechanistic aspects of these reactions have been studied, showing that the reaction pathway can involve electron transfer-proton transfer sequences or hydrogen atom transfer mechanisms, depending on the oxidation potential of the oxime . The presence of electron-accepting substituents on the benzene ring, such as the trifluoromethyl group, can influence the product distribution, favoring the formation of nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde oximes can be influenced by their molecular structure. For example, the optical properties, energy gap, and nonlinear optical (NLO) properties of these compounds can be investigated in different solvents, providing information on their potential applications in optical materials . Additionally, the introduction of halogen atoms to the benzene ring of the oximes can enhance their biological activities, as seen in the study of benzaldehyde O-alkyloximes, which showed phytotoxic activity and weak abscisic acid-like activity .
Applications De Recherche Scientifique
Catalytic Reactions and Synthesis
Benzaldehyde oximes, including derivatives like 4-(trifluoromethyl)-, oxime, are crucial intermediates in various catalytic reactions and synthesis processes. For instance, the formation of oxime ketals of tetrahydrofuran via C–H functionalization catalyzed by water-tolerant transition metal triflates highlights the role of benzaldoximes in creating complex organic structures through C–H bond activation (Shafi, 2015). Similarly, gold-catalyzed cyclizations of O-propioloyl oximes result in 4-arylideneisoxazol-5(4H)-ones, demonstrating the utility of benzaldehyde oximes in synthesizing isoxazolones with potential biological applications (Nakamura, Okamoto, & Terada, 2010).
Thermal Hazard Assessment
The safety and thermal hazard assessment of benzaldehyde oximes are critical for their handling and storage in industrial contexts. A study on the thermal hazard and safety relief of benzaldehyde oxime provides essential data on its thermal decomposition characteristics, highlighting the importance of temperature control to prevent accidents in pharmaceutical and agrochemical applications (Deng et al., 2017).
Oxidation Processes
Oxidation processes involving benzaldehyde oximes demonstrate their versatility in organic synthesis. For example, highly efficient aerobic oxidation of oximes to carbonyl compounds catalyzed by metalloporphyrins, using benzaldehyde as an oxygen acceptor, shows the potential of benzaldehyde oximes in oxidative deoximation reactions, providing a sustainable approach to synthesizing carbonyl compounds (Zhou, Yuan, & Ji, 2010).
Molecular Docking and Physicochemical Studies
The conformational, spectroscopic, optical, physicochemical, and molecular docking studies of benzaldehyde oximes, like 4-methoxy-benzaldehyde oxime, shed light on their interaction with biological targets, such as DNA and proteins. These studies offer insights into the potential therapeutic applications of benzaldehyde oximes, including their role in drug discovery and design (Kaya, Kucuk, & Kaya, 2018).
Plant Growth Regulation
Research on benzaldehyde O-alkyloximes reveals their biological activity as plant growth regulators. The introduction of specific substituents can enhance their phytotoxic activity and exhibit abscisic acid-like effects, suggesting their potential in agricultural applications to regulate plant growth and development (Yoshikawa & Doi, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDYDYTXPOFXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388889 | |
| Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
CAS RN |
66046-34-2 | |
| Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)
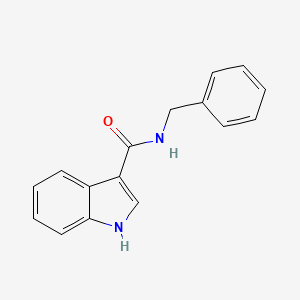
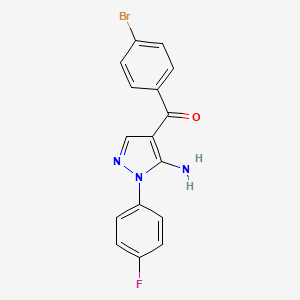
![N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B3031668.png)


